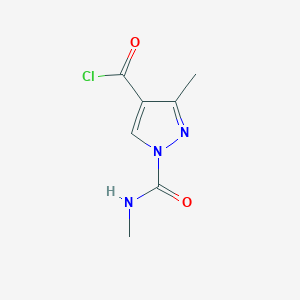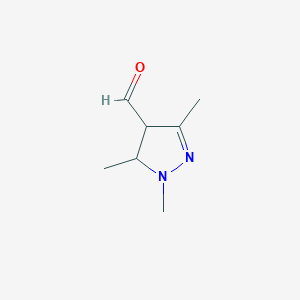
3-Methyl-1-(methylcarbamoyl)-1H-pyrazole-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(methylcarbamoyl)-1H-pyrazole-4-carbonyl chloride is an organic compound with a complex structure that includes a pyrazole ring substituted with a methyl group, a methylcarbamoyl group, and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(methylcarbamoyl)-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl isocyanate to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(methylcarbamoyl)-1H-pyrazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Condensation Reactions: The compound can participate in condensation reactions with hydrazines and other nucleophiles to form pyrazole derivatives.
Common Reagents and Conditions
Thionyl Chloride: Used for the conversion of carboxylic acids to acid chlorides.
Methyl Isocyanate: Reacts with acid chlorides to form carbamoyl derivatives.
Anhydrous Solvents: Such as dichloromethane or tetrahydrofuran, to prevent hydrolysis.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
3-Methyl-1-(methylcarbamoyl)-1H-pyrazole-4-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs with specific therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(methylcarbamoyl)-1H-pyrazole-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carbonyl chloride group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the carbamoyl and carbonyl chloride groups, making it less reactive.
1-Methyl-3-(methylcarbamoyl)pyrazole: Similar structure but without the carbonyl chloride group.
4-Chloro-3-methyl-1H-pyrazole: Contains a chloro group instead of the carbamoyl group.
Uniqueness
3-Methyl-1-(methylcarbamoyl)-1H-pyrazole-4-carbonyl chloride is unique due to the presence of both the carbamoyl and carbonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules with specific functional properties.
Properties
CAS No. |
126675-00-1 |
|---|---|
Molecular Formula |
C7H8ClN3O2 |
Molecular Weight |
201.61 g/mol |
IUPAC Name |
3-methyl-1-(methylcarbamoyl)pyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C7H8ClN3O2/c1-4-5(6(8)12)3-11(10-4)7(13)9-2/h3H,1-2H3,(H,9,13) |
InChI Key |
ZNFXKNGUYQVJOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)Cl)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871490.png)






![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12871526.png)

![2-Chloro-7-(methylthio)benzo[d]oxazole](/img/structure/B12871533.png)
